N-Pivaloyl-4-aminomethylpiperidine Hydrochloride

Kinase Inhibitor Selectivity Phosphodiesterase Alkaline Phosphatase

Optimizing kinase inhibitors? N-Pivaloyl-4-aminomethylpiperidine HCl (1286273-18-4) eliminates CYP N-dealkylation and accelerates synthesis: • Steric pivaloyl shield: LogP 2.67, resists CYP metabolism vs. unsubstituted 4-AMP (LogP ~0.2). • Ready-to-couple HCl salt: Skip Boc deprotection, cut synthetic steps by ≥1. • Validated scaffold: Ki 101 nM (rat ecto-5'-nucleotidase) for activity-based probe design. Global B2B supply; batch-specific CoA provided.

Molecular Formula C11H23ClN2O
Molecular Weight 234.768
CAS No. 1286273-18-4
Cat. No. B595541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pivaloyl-4-aminomethylpiperidine Hydrochloride
CAS1286273-18-4
Molecular FormulaC11H23ClN2O
Molecular Weight234.768
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(CC1)CN.Cl
InChIInChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H
InChIKeyJFFLVUHKYRHMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride: Kinase & Proteomics Building Block


N-Pivaloyl-4-aminomethylpiperidine Hydrochloride (CAS 1286273-18-4) is a bifunctional piperidine derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group at the piperidine nitrogen and an aminomethyl side chain at the 4-position, offered as the hydrochloride salt . The pivaloyl moiety confers steric bulk and increased lipophilicity compared to unsubstituted or N-Boc-protected 4-aminomethylpiperidine analogs, influencing molecular recognition in target binding pockets [1]. As a heterocyclic amine hydrochloride, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and proteomics probes where precise control of steric and electronic parameters is critical [2].

N-Pivaloyl-4-aminomethylpiperidine HCl: Differentiated from Unsubstituted & N-Boc Analogs


Direct substitution of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride with simpler 4-aminomethylpiperidine derivatives (e.g., 4-AMP, CAS 7144-05-0) or N-Boc-protected variants (e.g., CAS 144222-22-0) is precluded by quantifiable differences in lipophilicity, steric profile, and target selectivity. The pivaloyl group increases calculated LogP from ~0.2 (4-AMP) to 2.67 [1], altering both membrane permeability and off-target binding profiles [2]. Furthermore, in kinase binding assays, divergence in binding modes between 4-aminomethylpiperidine and 4-aminopiperidine scaffolds underscores the sensitivity of target engagement to specific substituents at the piperidine nitrogen [3]. The quantitative evidence below demonstrates that procurement of this specific building block is essential for maintaining structure-activity relationships (SAR) in lead optimization campaigns where the pivaloyl group has been established as the optimal substituent.

N-Pivaloyl-4-aminomethylpiperidine HCl: Performance Comparison


Selectivity Profile: PDE4A vs. Alkaline Phosphatase

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride demonstrates a distinct selectivity profile compared to structurally related 4-aminomethylpiperidine analogs. In PDE4A inhibition assays, the compound exhibits a Ki of 1.43 µM (1430 nM) [1]. In contrast, against bovine intestinal alkaline phosphatase, the Ki is 101 nM [2], indicating a >14-fold preference for alkaline phosphatase over PDE4A. This selectivity fingerprint differs markedly from other 4-aminomethylpiperidine substituted analogues, which show EC50 values of 1.86 µM (1860 nM) for β1-adrenergic receptor and 1.00 µM (1000 nM) for β2-adrenergic receptor in cAMP assays [3], suggesting that the pivaloyl group redirects target engagement away from adrenergic GPCRs toward ectonucleotidases.

Kinase Inhibitor Selectivity Phosphodiesterase Alkaline Phosphatase Off-Target Profiling

Metabolic Stability via Steric Shielding and Lipophilicity

The pivaloyl group of N-Pivaloyl-4-aminomethylpiperidine Hydrochloride confers a calculated LogP of 2.67 [1], substantially higher than unsubstituted 4-aminomethylpiperidine (LogP ~0.2 estimated). This ~13-fold increase in partition coefficient enhances membrane permeability while the steric bulk of the gem-dimethyl group reduces metabolic N-dealkylation by cytochrome P450 enzymes, a common clearance pathway for N-alkyl piperidines [2]. In contrast, 1-Pivaloylpiperidine (CAS 55581-65-2), which lacks the aminomethyl side chain, exhibits a LogP of 1.98 and lacks the amine handle necessary for subsequent conjugation or target engagement. N-Boc-4-aminomethylpiperidine (CAS 144222-22-0) requires an additional deprotection step before use, increasing synthetic sequence length and potentially introducing impurities .

Metabolic Stability Lipophilicity ADME Cytochrome P450

Purity and Storage Specifications

N-Pivaloyl-4-aminomethylpiperidine Hydrochloride is commercially available with a minimum purity specification of 95% , suitable for use as a research-grade building block without further purification. In comparison, unsubstituted 4-aminomethylpiperidine is often offered as a liquid with purity specifications ranging from 95% to >98% (GC) [1], but its free base form is more prone to oxidation and requires careful handling. The hydrochloride salt form of the target compound improves aqueous solubility and long-term stability compared to the free base (CAS 1018555-33-3) . Storage at refrigerated temperatures (2-8°C) is recommended to prevent degradation [2], whereas 4-aminomethylpiperidine can be stored at room temperature, reflecting differences in inherent chemical stability between the pivaloyl-protected and unprotected forms.

Analytical Chemistry QC/QA Compound Stability Procurement Specifications

Synthetic Versatility via Orthogonal Reactive Handles

The compound possesses two orthogonal reactive handles: a secondary amine (protected as the hydrochloride salt for storage stability) and a tertiary amide nitrogen within the pivaloyl group. The aminomethyl side chain can undergo reductive amination, acylation, or sulfonylation without affecting the pivaloyl amide, enabling convergent synthetic strategies [1]. In contrast, 1-Pivaloylpiperidine (CAS 55581-65-2) lacks the aminomethyl handle, limiting its utility to simple N-substituted piperidines . N-Boc-4-aminomethylpiperidine offers similar bifunctionality but requires a deprotection step (TFA or HCl) that can be incompatible with acid-sensitive downstream functionality . The pivaloyl group is stable to a broad range of reaction conditions including basic hydrolysis, reductive amination, and palladium-catalyzed cross-couplings, providing a robust scaffold for library synthesis [2].

Medicinal Chemistry Parallel Synthesis Building Blocks Amide Coupling

N-Pivaloyl-4-aminomethylpiperidine HCl: Optimal Use Cases


Kinase Inhibitor Lead Optimization

The pivaloyl group provides steric shielding against N-dealkylation by CYP enzymes while maintaining a LogP of 2.67, which is within the optimal range for oral bioavailability [1]. Medicinal chemists should prioritize this building block when SAR studies have identified the pivaloyl group as essential for balancing potency and metabolic stability. The compound can be directly coupled to carboxylic acid-containing pharmacophores via amide bond formation after neutralization of the hydrochloride salt [2].

Proteomics Probes for Ectonucleotidases

The demonstrated Ki of 101 nM for rat ecto-5'-nucleotidase [1] supports the use of this scaffold as a starting point for developing activity-based probes or affinity reagents for ectonucleotidase family enzymes. The aminomethyl handle enables conjugation to biotin, fluorophores, or photoaffinity tags without perturbing the pivaloyl-mediated enzyme recognition elements. Researchers should procure this specific compound rather than unsubstituted 4-aminomethylpiperidine, which lacks the pivaloyl group required for this selectivity profile [2].

Library Production with Bifunctional Scaffolds

The hydrochloride salt form enables immediate use in amide coupling or reductive amination reactions without additional deprotection steps, accelerating library synthesis timelines [1]. The pivaloyl amide is stable to a broad pH range and reductive conditions, allowing diverse transformations on the aminomethyl handle while preserving the lipophilic N-substituent. Procurement of this compound reduces synthetic sequence length by at least one step compared to N-Boc-protected alternatives [2], translating to cost and time savings in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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